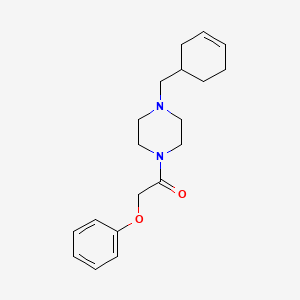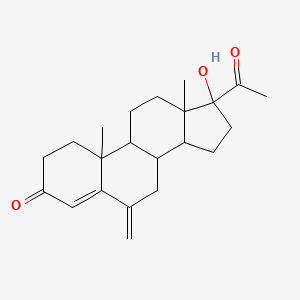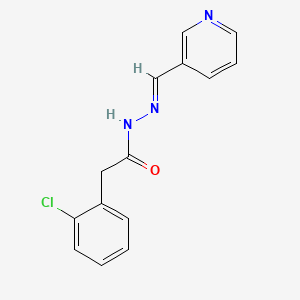![molecular formula C17H15N3O4 B5204290 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5204290.png)
4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone, also known as MNQ, is a synthetic compound that belongs to the quinoline family. It has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone varies depending on its application. In cancer cells, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been found to induce apoptosis (programmed cell death) by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In malaria parasites, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to inhibit the activity of an enzyme called plasmodial lactate dehydrogenase, which is essential for the parasite's survival. In herbicides and insecticides, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone targets specific enzymes involved in the metabolism of plants and insects, respectively.
Biochemical and Physiological Effects
4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been found to have various biochemical and physiological effects, depending on its application. In cancer cells, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to induce cell cycle arrest and DNA damage, leading to apoptosis. In malaria parasites, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been found to inhibit the growth and replication of the parasite, leading to its death. In herbicides and insecticides, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to disrupt the metabolism of plants and insects, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has several advantages for use in lab experiments, including its synthetic accessibility, stability, and versatility. However, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone also has some limitations, such as its potential toxicity and the need for further optimization of its properties for specific applications.
Zukünftige Richtungen
There are several future directions for research on 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone, including the development of more efficient synthesis methods, the optimization of its properties for specific applications, and the investigation of its potential use in other fields, such as energy storage and catalysis. Additionally, further studies are needed to understand the mechanism of action of 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone in different applications and to explore its potential use in combination with other drugs or compounds.
Synthesemethoden
4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone can be synthesized using various methods, including the reaction of 3-methoxyaniline with 2-nitrobenzaldehyde in the presence of a catalytic amount of acetic acid and a base. The resulting intermediate is then reacted with methyl anthranilate to yield 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone. Other methods involve the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been studied for its potential applications in various fields of science, including medicine, agriculture, and materials science. In medicine, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been found to exhibit anticancer, antimalarial, and antitubercular activities. In agriculture, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been investigated for its potential use as a herbicide and insecticide. In materials science, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been studied for its optical and electronic properties, which make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Eigenschaften
IUPAC Name |
4-(3-methoxyanilino)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-19-14-9-4-3-8-13(14)15(16(17(19)21)20(22)23)18-11-6-5-7-12(10-11)24-2/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBOHAHOAKCYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-methoxyphenyl)amino]-1-methyl-3-nitroquinolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-5-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5204207.png)

![6-(dimethylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5204212.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-methyl-2-(4-morpholinyl)propyl]acetamide](/img/structure/B5204219.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5204228.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5204248.png)
![(2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5204251.png)


![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5204270.png)
![2-[2-(2-bromoethoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B5204278.png)
![5-methoxy-3-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B5204289.png)
![1-[2-(1-adamantyl)ethoxy]-3-(tert-butylamino)-2-propanol hydrochloride](/img/structure/B5204297.png)
